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Compound of Interest

Compound Name:
3,4-(Ethylenedioxy)-2'-

iodobenzophenone

Cat. No.: B1302349 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3,4-
(Ethylenedioxy)-2'-iodobenzophenone, a potentially valuable intermediate in pharmaceutical

and materials science research. The protocol is based on the well-established Friedel-Crafts

acylation reaction. While a direct literature precedent for this specific molecule is not readily

available, the following procedure is constructed based on established chemical principles and

analogous reactions.

Reaction Principle
The synthesis of 3,4-(Ethylenedioxy)-2'-iodobenzophenone is achieved via a Friedel-Crafts

acylation of 1,4-benzodioxan with 2-iodobenzoyl chloride in the presence of a Lewis acid

catalyst, such as aluminum chloride (AlCl₃). The electrophilic acylium ion, generated from 2-

iodobenzoyl chloride and AlCl₃, attacks the electron-rich aromatic ring of 1,4-benzodioxan,

leading to the formation of the desired ketone.

Experimental Protocol
Materials and Reagents:
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Reagent/Material Grade Supplier

1,4-Benzodioxan Reagent Sigma-Aldrich

2-Iodobenzoyl chloride 98% Sigma-Aldrich

Aluminum chloride (anhydrous) 99.99% Sigma-Aldrich

Dichloromethane (DCM,

anhydrous)
≥99.8% Sigma-Aldrich

Hydrochloric acid (HCl) 37% Fisher Scientific

Sodium bicarbonate (NaHCO₃) Saturated solution ---

Brine (saturated NaCl solution) --- ---

Anhydrous magnesium sulfate

(MgSO₄)
--- ---

Diethyl ether ACS grade Fisher Scientific

Hexanes ACS grade Fisher Scientific

Round-bottom flask (250 mL) --- ---

Addition funnel --- ---

Magnetic stirrer and stir bar --- ---

Ice bath --- ---

Reflux condenser --- ---

Separatory funnel --- ---

Rotary evaporator --- ---

Thin-layer chromatography

(TLC) plates
Silica gel 60 F₂₅₄ ---

Procedure:

Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir

bar, an addition funnel, and a nitrogen inlet, is flame-dried and allowed to cool to room
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temperature under a stream of dry nitrogen.

Charging the Flask: The flask is charged with anhydrous aluminum chloride (1.2 eq).

Anhydrous dichloromethane (100 mL) is added, and the suspension is cooled to 0 °C in an

ice bath.

Addition of Reactants: A solution of 1,4-benzodioxan (1.0 eq) and 2-iodobenzoyl chloride (1.1

eq) in anhydrous dichloromethane (50 mL) is prepared and transferred to the addition funnel.

This solution is added dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining

the internal temperature below 5 °C.

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm

to room temperature and stirred for an additional 12-16 hours. The progress of the reaction

should be monitored by thin-layer chromatography (TLC).

Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice and

concentrated hydrochloric acid (50 mL). The mixture is stirred for 15 minutes.

Extraction: The organic layer is separated, and the aqueous layer is extracted with

dichloromethane (2 x 50 mL). The combined organic layers are washed with saturated

sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate,

filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification: The crude product is purified by column chromatography on silica gel, using a

gradient of ethyl acetate in hexanes as the eluent, to afford the pure 3,4-(Ethylenedioxy)-2'-
iodobenzophenone.

Characterization Data (Estimated):

The following data are estimated based on analogous compounds. Actual experimental values

may vary.
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Parameter Estimated Value

Appearance White to off-white solid

Molecular Formula C₁₅H₁₁IO₃

Molecular Weight 366.15 g/mol

Melting Point 135-140 °C

Yield 75-85%

¹H NMR (CDCl₃, 400 MHz)
δ 7.8-7.0 (m, 7H, Ar-H), 4.35 (s, 4H, -

OCH₂CH₂O-)

¹³C NMR (CDCl₃, 100 MHz)

δ 195 (C=O), 148, 144, 140, 132, 131, 130, 128,

125, 120, 118, 95 (Ar-C and C-I), 64 (-

OCH₂CH₂O-)

FT-IR (KBr, cm⁻¹)
~1650 (C=O stretch), ~1280 (C-O stretch),

~1600, 1500 (C=C aromatic stretch)

Visualizations
Reaction Mechanism: Friedel-Crafts Acylation
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Caption: Mechanism of Friedel-Crafts Acylation for the synthesis.

Experimental Workflow

Start Reaction Setup
(Flame-dried flask, N₂ atm)

Reagent Addition
(1,4-benzodioxan, 2-iodobenzoyl chloride,

AlCl₃ in DCM at 0°C)

Reaction
(Stir at RT for 12-16h)

Aqueous Work-up
(Ice, HCl) Extraction with DCM Washing

(NaHCO₃, H₂O, Brine)
Drying (MgSO₄) and

Concentration Column Chromatography Pure Product
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Caption: Step-by-step experimental workflow for the synthesis.

To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of 3,4-
(Ethylenedioxy)-2'-iodobenzophenone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1302349#experimental-protocol-for-3-4-
ethylenedioxy-2-iodobenzophenone-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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